N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with:
- A benzo[d]thiazole moiety linked via a thioacetamide bridge.
- A 3-(trifluoromethyl)phenyl group at position 4 of the triazole ring.
- A furan-2-carboxamide group at the methyl position of the triazole.
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan carboxamide may influence binding affinity .
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N6O3S2/c25-24(26,27)14-5-3-6-15(11-14)33-19(12-28-21(35)17-8-4-10-36-17)31-32-23(33)37-13-20(34)30-22-29-16-7-1-2-9-18(16)38-22/h1-11H,12-13H2,(H,28,35)(H,29,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZUSXGNMGVECZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article aims to explore its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key functional groups:
- Benzo[d]thiazole moiety : Known for its antimicrobial properties.
- Triazole ring : Associated with various biological activities, including antifungal and anticancer effects.
- Furan and carboxamide groups : Contribute to the compound's solubility and reactivity.
The molecular formula is , indicating a relatively high molecular weight of 522.61 g/mol .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits significant biological activity across various assays:
- Antimicrobial Activity : The presence of the benzo[d]thiazole and triazole moieties indicates potential antimicrobial properties. Research has shown that thiazole derivatives often demonstrate activity against a range of pathogens, including bacteria and fungi .
- Cytotoxicity : In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, structural analogs have shown IC50 values in the low micromolar range against various cancer cell lines .
- Mechanism of Action : The mechanism by which this compound exerts its biological effects may involve interaction with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Molecular docking studies are essential to elucidate these interactions further .
Case Study 1: Anticancer Activity
A study involving a series of triazole derivatives demonstrated that modifications to the phenyl substituents significantly affected cytotoxicity against A549 lung adenocarcinoma cells. The introduction of electron-donating groups enhanced activity, suggesting that the electronic nature of substituents plays a crucial role in bioactivity .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | Jurkat |
| 10 | 1.98 ± 1.22 | A431 |
Case Study 2: Antimicrobial Efficacy
Research has shown that compounds containing both thiazole and triazole rings exhibit broad-spectrum antimicrobial activity. For example, derivatives similar to the target compound have been tested against Gram-positive and Gram-negative bacteria, showing promising results .
Synthesis and Pharmacological Evaluation
The synthesis of this compound typically involves multi-step synthetic routes:
- Formation of the benzo[d]thiazole intermediate.
- Coupling with the triazole moiety.
- Final modification to introduce furan and carboxamide functionalities.
Each step is crucial for ensuring the desired biological activity and stability of the final product .
Future Directions
Further pharmacological evaluation is necessary to fully elucidate the therapeutic potential of this compound. Key areas for future research include:
- In vivo Studies : To assess efficacy and safety profiles.
- Mechanistic Studies : To understand how it interacts with cellular targets.
- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced potency and selectivity.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies indicate that N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide exhibits notable antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, including Escherichia coli and Bacillus subtilis. . The mechanism behind this activity may involve the inhibition of key enzymes or disruption of cellular processes in pathogens.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that derivatives of triazoles and thiazoles can exhibit significant cytotoxic effects against cancer cell lines. For instance, molecular docking studies have demonstrated that this compound can effectively bind to specific targets involved in cancer progression . The structure suggests potential selectivity towards cancer cells, which could minimize side effects compared to conventional chemotherapeutics.
Synthesis and Optimization
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Derivative: Initial reactions to form the thiazole moiety.
- Synthesis of Triazole Ring: Incorporation of the triazole ring through cyclization reactions.
- Final Coupling Reaction: Attaching the furan carboxamide group to complete the structure.
Each step must be optimized to ensure high yields and purity of the final product .
Case Studies and Research Findings
Research has demonstrated the efficacy of compounds similar to this compound in various biological assays:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Frameworks
Triazole Derivatives
- Target Compound : 1,2,4-Triazole with a trifluoromethylphenyl group.
- Analogues :
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (): These feature sulfonylphenyl and difluorophenyl substituents. Unlike the target compound, they exhibit tautomerism between thione and thiol forms, confirmed by IR (absence of νS-H at 2500–2600 cm⁻¹) .
- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Shares a triazole-thioacetamide backbone but substitutes thiophene and fluorophenyl groups instead of benzothiazole and trifluoromethylphenyl .
Benzothiazole Derivatives
- N-[2-(Substituted phenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides (): These combine benzothiazole with thiazolidinone rings. For example, 4g (4-chlorophenyl) and 4h (2,6-difluorophenyl) show yields of 70% and 60%, respectively, compared to the target compound’s unknown yield .
Functional Group Variations
Thioacetamide Linkages
- Target Compound : Uses a thioethyl bridge to connect benzothiazole to the triazole.
- Analogues: N-(Substituted)-2-((4-oxo-3-sulfamoylphenylquinazolin-2-yl)thio)acetamides (): Replace triazole with quinazolinone but retain thioacetamide groups. Compound 8 (4-tolyl) achieves a 91% yield and high melting point (315.5°C), suggesting structural rigidity . Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]phenylthio}acetates (): Feature sulfamoyl and imidazolidine groups, synthesized via ethyl bromoacetate and triethylamine .
Carboxamide Substituents
- Target Compound : Furan-2-carboxamide at the triazole’s methyl position.
- Analogues: N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Shares the furan carboxamide group but uses a thiazole core and 3-methoxybenzyl substituent . 5-Methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylic acid (): Replaces triazole with isoxazole and substitutes methylthiophene, synthesized via Oxone®-mediated oxidation .
Substituent Effects on Physicochemical Properties
Q & A
Q. What are the critical steps for synthesizing this compound, and how can intermediates be characterized?
The synthesis involves multi-step reactions, including:
- Benzothiazole intermediate formation : React 2-aminobenzothiazole derivatives with chloroacetyl chloride in ethanol under reflux (15–20 min, 76% yield) .
- Triazole ring closure : Use concentrated sulfuric acid at 293–298 K for 24 hours to cyclize intermediates (up to 97% yield) .
- Thioether linkage : Couple intermediates via thiol-alkylation using thioglycolic acid derivatives in THF or ethanol . Characterization :
- IR spectroscopy : Confirm carbonyl (1640–1680 cm⁻¹) and thioether (650–750 cm⁻¹) groups .
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to verify proton environments (e.g., trifluoromethyl phenyl protons at δ 7.5–8.0 ppm) .
- Mass spectrometry : Validate molecular weight (e.g., FAB-MS for [M+H]⁺ peaks) .
Table 1 : Key Synthesis Steps and Yields
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzothiazole coupling | Ethanol, reflux, 15–20 min | 57–76% | |
| Triazole cyclization | H₂SO₄, 24h, 293–298 K | 45–97% | |
| Thioether formation | Thioglycolic acid, THF, 12h | 58–93% |
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : Resolve substituent environments (e.g., furan methyl groups at δ 2.3–2.5 ppm) and confirm trifluoromethylphenyl integration .
- IR : Identify amide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
- X-ray crystallography (advanced): Resolve steric effects in the triazole-benzothiazole core (if single crystals are obtained) .
Advanced Research Questions
Q. How can low yields in the triazole cyclization step be optimized?
Low yields (e.g., 45% in ) may arise from:
- Impure intermediates : Purify precursors via column chromatography (e.g., silica gel, ethyl acetate/hexane) .
- Suboptimal catalysts : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted heating to accelerate cyclization .
- Solvent effects : Replace ethanol with DMF or acetonitrile to improve solubility of hydrophobic intermediates .
Q. What strategies resolve discrepancies in reported biological activity data?
Conflicting bioactivity results (e.g., anticancer vs. antimicrobial) may stem from:
- Assay variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and exposure times (24–72h) .
- Structural nuances : Compare substituent effects (e.g., trifluoromethyl enhances lipophilicity and target binding ). Table 2 : Bioactivity Trends in Analogous Compounds
| Substituent | Activity (IC₅₀, μM) | Reference |
|---|---|---|
| 3-Trifluoromethylphenyl | Anticancer: 1.2–4.5 | |
| Unsubstituted phenyl | Antimicrobial: >10 |
Q. How can the heterocyclization mechanism be confirmed experimentally?
- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen migration during triazole formation .
- Kinetic studies : Monitor reaction progress via TLC (e.g., chloroform:acetone 3:1) to identify rate-limiting steps .
- Computational modeling : Simulate transition states (DFT) to validate proposed pathways .
Q. What methodologies assess the impact of the trifluoromethyl group on solubility and activity?
- LogP measurements : Use shake-flask assays to quantify lipophilicity (logP ~3.5 for trifluoromethyl derivatives ).
- SAR studies : Synthesize analogs with -CF₃, -Cl, or -OCH₃ groups and compare IC₅₀ values .
- Solubility assays : Test in PBS (pH 7.4) with 0.5% DMSO; correlate with bioavailability .
Q. How to design derivatives for structure-activity relationship (SAR) studies?
- Core modifications : Replace benzothiazole with thiadiazole (see ) to test ring flexibility .
- Side-chain variations : Introduce alkyl/aryl groups at the furan methyl position (e.g., ethyl vs. isopropyl ).
- Bioisosteres : Substitute the triazole with oxadiazole to evaluate heterocycle tolerance .
Data Contradiction Analysis
Q. Why do similar compounds exhibit varying anticancer activities in different studies?
- Cell line specificity : MDA-MB-231 (triple-negative breast cancer) may show higher sensitivity than HeLa .
- Metabolic stability : Trifluoromethyl derivatives resist CYP450 degradation, enhancing in vivo efficacy .
- Assay conditions : Varying ATP concentrations in kinase assays alter inhibition profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
